5-Fluor-3-isopropyl-1H-Indol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

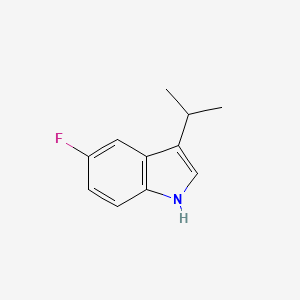

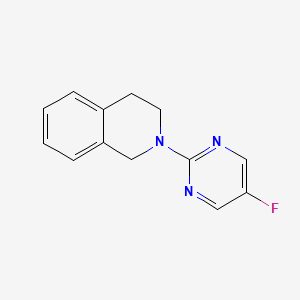

5-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-isopropyl-1H-indole consists of an indole ring with a fluorine atom at the 5th position and an isopropyl group at the 3rd position . The molecular weight of this compound is 177.218 Da .Physical And Chemical Properties Analysis

5-Fluoro-3-isopropyl-1H-indole has a molecular weight of 177.218 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.Wirkmechanismus

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-Fluoro-3-isopropyl-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Fluoro-3-isopropyl-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a broad range of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound may exert diverse molecular and cellular effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-Fluoro-3-isopropyl-1H-indole in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise targeting of these receptors and the study of their specific effects. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.

Zukünftige Richtungen

There are several future directions for the study of 5-Fluoro-3-isopropyl-1H-indole. One area of research is the development of more potent and selective compounds that target the cannabinoid receptors. Additionally, more studies are needed to fully understand the mechanism of action of 5-Fluoro-3-isopropyl-1H-indole and its potential therapeutic applications. Finally, there is a need for further research on the potential toxic effects of this compound and how to mitigate them in clinical settings.

Conclusion:

In conclusion, 5-Fluoro-3-isopropyl-1H-indole is a synthetic compound with significant potential for therapeutic applications. Its potency and selectivity for the cannabinoid receptors make it a valuable tool for studying these receptors and their effects. However, more research is needed to fully understand its mechanism of action and potential toxic effects.

Synthesemethoden

The synthesis of 5-Fluoro-3-isopropyl-1H-indole involves several steps, including the reaction of isatin with isopropylamine to form an intermediate product. This intermediate is then reacted with 5-fluoropentanoic acid to yield the final product, 5-Fluoro-3-isopropyl-1H-indole. This synthesis method has been optimized to yield a high purity product with good yields.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben vielversprechende antivirale Eigenschaften gezeigt. Beispielsweise:

- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatesterderivate zeigten eine inhibitorische Aktivität gegen Influenza A, wobei die Verbindung Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat einen IC50-Wert von 7,53 μmol/L zeigte .

- 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)Thiosemicarbazidderivate zeigten potente antivirale Wirkungen gegen Coxsackie B4-Virus, mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .

Entzündungshemmende und Schmerzstillende Aktivitäten

Bestimmte Indolverbindungen weisen entzündungshemmende und schmerzstillende Eigenschaften auf:

- (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-Indol-2-yl)-1-oxopropan-2-yl)-N-(4-Nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-Nitrophenylsulfonyl)pyrrolidin-2-carboxamid zeigten diese Aktivitäten zusammen mit niedrigen ulzerogenen Indizes im Vergleich zu Indomethacin und Celecoxib .

Antituberkulose-Aktivität

Indolderivate wurden auch auf ihr Potenzial gegen Tuberkulose untersucht:

- (E)-1-(2-(1H-Indol-3-yl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)Prop-2-en-1-on-Derivate wurden auf ihre in-vitro-Antituberkulose-Aktivität gegen H37Ra MTB (Mycobacterium tuberculosis) und BCG (Mycobacterium bovis) untersucht .

Weitere Anwendungen

Über die genannten Bereiche hinaus werden Indolderivate weiterhin auf ihre Rolle bei der Krebsbehandlung, der mikrobiellen Kontrolle und verschiedenen physiologischen Störungen untersucht .

Safety and Hazards

The safety data sheet for 5-Fluoroindole, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Eigenschaften

IUPAC Name |

5-fluoro-3-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELLDZVRZCCLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2467554.png)

![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467555.png)

![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2467562.png)

![N-[(4-bromophenyl)sulfonyl]acetamide](/img/structure/B2467564.png)

![5-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2467570.png)